molecular formula C34H26F2N4O5 B8261635 2',7'-Difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one

2',7'-Difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B8261635
M. Wt: 608.6 g/mol
InChI Key: BGIQBHFMEQXPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2',7'-Difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one is a spirocyclic fluorophore combining a benzofuran and xanthene core. Key structural features include:

  • 2',7'-Difluoro substituents: Enhance photostability and modulate electronic properties.
  • 3',6'-Dihydroxy groups: Enable hydrogen bonding and metal coordination.

Synthetic routes for analogous spirocyclic compounds often involve condensation reactions (e.g., imine formation) or halogenation/functionalization of preformed xanthene cores . Characterization typically employs FT-IR, NMR, X-ray crystallography, and HRMS .

Properties

IUPAC Name

2',7'-difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26F2N4O5/c35-27-13-25-31(15-29(27)41)44-32-16-30(42)28(36)14-26(32)34(25)24-7-6-21(12-23(24)33(43)45-34)39-10-11-40(18-20-4-3-8-37-17-20)19-22-5-1-2-9-38-22/h1-9,12-17,39,41-42H,10-11,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIQBHFMEQXPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CN=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Fluorinated Spirocyclic Derivatives
  • 2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid ester (CAS 198139-51-4): Shares the difluoro and dihydroxy groups but replaces the ethylamino-pyridyl chain with a carboxylic acid ester. The ester group increases lipophilicity, whereas the target compound’s pyridyl groups enhance water solubility and metal-binding capacity . Molecular Weight: 509.37 (C₂₅H₁₃F₂NO₉) vs. estimated >600 for the target compound.
Amino-Substituted Derivatives
  • 6'-(Diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one (CAS 21934-68-9): Features diethylamino and methyl groups. Applications: Primarily used in dyes and simple ion sensors .
  • 2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (CAS 68003-48-5): Methoxy and amino groups provide moderate fluorescence but lower metal affinity compared to the target’s pyridyl-ethylamino side chain .

Functional Group Impact on Properties

Compound Key Substituents Fluorescence Solubility Metal Binding Reference
Target Compound 2',7'-F, 3',6'-OH, pyridyl-ethylamino High (est.) Moderate Strong
3',6'-Dihydroxy-5-carboxylic acid (CAS 3301-79-9) Carboxylic acid, dihydroxy Moderate High Moderate
6'-(Diethylamino)-2'-(octylamino) derivative (CAS 54574-01-5) Octylamino, diethylamino Low Low Weak

Key Observations :

  • Fluorine and Hydroxy Groups: Increase quantum yield and stability via extended conjugation and reduced non-radiative decay .
  • Pyridyl Substituents : Improve coordination with transition metals (e.g., Cu²⁺, Fe³⁺), making the target compound suitable for chelation-based sensing .
  • Alkyl Chains : In analogs like CAS 54574-01-5, long alkyl chains reduce water solubility but enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.